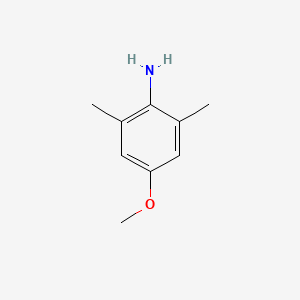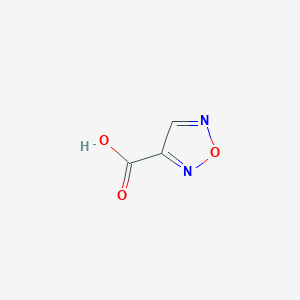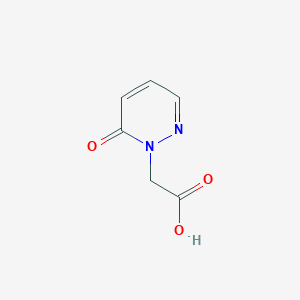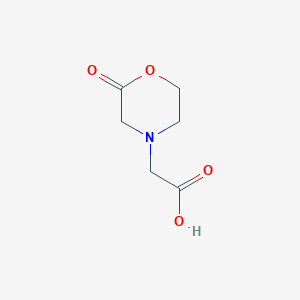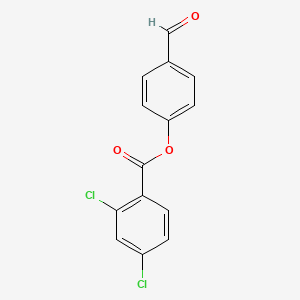
4-Formylphenyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-Formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-formylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.
化学反応の分析
4-Formylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
4-Formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, particularly in the following areas:
Proteomics: It is used as a biochemical reagent for labeling and identifying proteins in complex mixtures.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as proteins and enzymes. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. This interaction can alter the activity of the target protein, making it useful for studying protein function and interactions .
類似化合物との比較
Similar compounds to 4-Formylphenyl 2,4-dichlorobenzoate include:
4-Formylphenyl benzoate: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.
4-Formylphenyl 3,5-dichlorobenzoate: Has chlorine atoms in different positions on the benzene ring, which can affect its reactivity and interaction with molecular targets.
4-Formylphenyl 2,4-difluorobenzoate: Contains fluorine atoms instead of chlorine, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical and biochemical applications .
特性
IUPAC Name |
(4-formylphenyl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-3-6-12(13(16)7-10)14(18)19-11-4-1-9(8-17)2-5-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOUIFFMHCESMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231932 |
Source


|
| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321725-88-6 |
Source


|
| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321725-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
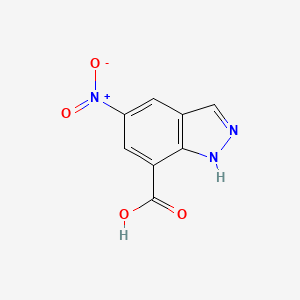
![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)
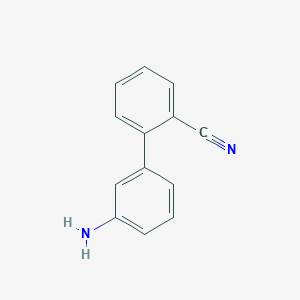
![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)
![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)

